molecular formula C8H12N2O B1176059 dctD protein CAS No. 147953-38-6

dctD protein

Cat. No.: B1176059
CAS No.: 147953-38-6
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Description

The DCTD protein, or deoxycytidylate deaminase, is a central enzyme in pyrimidine metabolism that catalyzes the deamination of deoxycytidine monophosphate (dCMP) to deoxyuridine monophosphate (dUMP) . This reaction is critical as it provides the essential nucleotide substrate for thymidylate synthase, driving the de novo synthesis of thymidine nucleotides and ensuring the balanced pools of deoxyribonucleotides required for faithful DNA replication and repair . The protein functions as a zinc-dependent homohexamer and is subject to allosteric regulation, being activated by dCTP and inhibited by dTTP, which allows it to maintain nucleotide homeostasis . In cancer research, DCTD has emerged as a significant protein of interest. Its role extends beyond basic metabolism to determining the efficacy of chemotherapeutic agents. Recent research has uncovered a dual mechanism for the drug decitabine (5-aza-dC), where its cytotoxicity is paradoxically promoted by DCTD-mediated deamination, leading to the generation of a toxic metabolite, 5-aza-dUMP . This discovery suggests that DCTD activity is a key factor in cellular sensitivity to this hypomethylating agent, providing a potential avenue for predicting treatment outcomes . Furthermore, single nucleotide polymorphisms in the DCTD gene have been investigated for their association with toxicity and survival in patients treated with gemcitabine, highlighting its pharmacogenetic importance . In certain cancers, such as malignant glioma, elevated DCTD expression has been correlated with shorter patient survival, positioning it as a potential prognostic biomarker and a therapeutic target . This product is a recombinant human this compound, produced in E. coli and is furnished with a proprietary purification grade. It is formulated for use in various research applications, including biochemical assays and enzyme kinetics studies . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

147953-38-6

Molecular Formula

C8H12N2O

Synonyms

dctD protein

Origin of Product

United States

Bacterial Dctd: a Two Component System Response Regulator

Protein Architecture and Modular Domain Organization of Bacterial DctD

Bacterial DctD exhibits a modular architecture typical of σ⁵⁴-dependent activators, consisting of three functional domains: an N-terminal receiver domain, a central AAA+ ATPase domain, and a C-terminal DNA-binding domain anl.govresearchgate.net. This modular organization allows DctD to integrate signals, hydrolyze ATP, and interact with specific DNA sequences to regulate transcription.

N-terminal Receiver Domain of DctD

The N-terminal receiver domain of DctD is a conserved regulatory module found in response regulators of two-component systems nih.gov. Structurally, it consists of a five-stranded parallel β sheet surrounded by five amphipathic helices nih.gov. This domain acts as a phosphorylation-activated switch, mediating the output response of the protein nih.gov.

Signal Perception and Phosphorylation Site Characterization

Signal perception by DctD occurs through its cognate sensor histidine kinase, DctB, in response to the availability of C₄-dicarboxylates psu.eduresearchgate.netroyalsocietypublishing.org. DctB phosphorylates a conserved aspartate residue within the receiver domain of DctD nih.govroyalsocietypublishing.org. This phosphorylation event is a critical step in the signal transduction pathway, converting the environmental signal into an intracellular molecular change researchgate.net. The active site of the receiver domain contains a cluster of conserved acidic residues, including the aspartic acid at the C-terminal end of β3, which serves as the site of phosphorylation nih.gov. For instance, in Sinorhizobium meliloti DctD, this phosphorylation occurs at aspartate residue 55 uniprot.org. In Pseudomonas aeruginosa DctD, it is at aspartate 61 uniprot.org. Phosphorylation at this site induces conformational changes in the receiver domain researchgate.net. Studies using phosphorylation mimics like beryllium fluoride (B91410) (BeF₃⁻) have been instrumental in understanding the structural changes associated with the activated state of the receiver domain anl.govpsu.eduresearchgate.net.

Allosteric Regulation of Central Domain Activity by the Receiver Domain

The N-terminal receiver domain allosterically regulates the activity of the central AAA+ ATPase domain anl.govresearchgate.net. In the unphosphorylated state, the receiver domain, often in conjunction with an adjacent linker region, forms a dimeric structure that inhibits the spontaneous assembly and activity of the AAA+ ATPase domain nih.govstonechenlab.orgstonechenlab.org. This represents a negative regulatory mechanism nih.govstonechenlab.org. Phosphorylation of the receiver domain stabilizes an alternative dimeric conformation researchgate.netnih.govstonechenlab.org. This conformational change in the receiver domain relieves the inhibition on the AAA+ domain, allowing it to assemble into an active oligomeric state, typically a hexamer or heptamer, which is essential for its ATPase activity and transcriptional activation function nih.govstonechenlab.orgnih.gov. The interaction interface between the receiver domain and the AAA+ domain is crucial for this allosteric control stonechenlab.org.

Central AAA+ ATPase Domain of DctD

The central domain of DctD belongs to the AAA+ (ATPases Associated with various cellular Activities) superfamily, characterized by its ability to bind and hydrolyze ATP to perform mechanical work stonechenlab.orgasm.orgnih.gov. This domain is responsible for the transcriptional activation function of DctD researchgate.netfao.org.

ATP Binding and Hydrolysis Mechanisms

The AAA+ domain of DctD contains conserved motifs involved in ATP binding and hydrolysis, such as the Walker A (P-loop) and Walker B motifs asm.orgresearchgate.net. The Walker A motif, with a consensus sequence of GXXXXGK(T/S), is involved in binding the phosphate (B84403) moiety of ATP asm.org. The Walker B motif typically contains a hhhhDE sequence (where 'h' is a hydrophobic residue), and the conserved aspartate and glutamate (B1630785) residues are involved in coordinating magnesium ions and catalyzing ATP hydrolysis researchgate.net. Studies on Sinorhizobium meliloti DctD have shown that mutations in the Walker A motif can severely diminish or abolish ATPase activity asm.orgresearchgate.net. ATP binding to the AAA+ domain induces conformational changes in DctD psu.edunih.govnih.gov. The affinity of DctD for ATP has been estimated through biochemical studies psu.edu. ATP hydrolysis by the AAA+ domain provides the energy required for DctD to remodel the σ⁵⁴-RNA polymerase holoenzyme, leading to open complex formation at the promoter asm.orgnih.govnih.gov.

Role in Transcriptional Activation

DctD activates transcription from σ54-dependent promoters. fishersci.comwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgdsmz.defishersci.camicrobenotes.comfishersci.cafishersci.fiontosight.aiscribd.com This activation process typically requires the phosphorylation of DctD by its cognate sensor kinase, DctB, in response to the presence of specific environmental signals, such as dicarboxylic acids. wikipedia.orgguidetopharmacology.orgfishersci.ptwikipedia.orgfishersci.cawikipedia.orgwikipedia.org Upon phosphorylation, DctD undergoes a conformational change that enables it to interact with the σ54-RNA polymerase complex bound at the promoter. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.cafishersci.ca

A key aspect of DctD-mediated transcriptional activation is the hydrolysis of ATP. dsmz.demicrobenotes.comfishersci.fiontosight.aiscribd.com DctD, like other σ54-dependent activators, possesses an ATPase domain (belonging to the AAA+ superfamily) that couples the energy released from ATP hydrolysis to drive the isomerization of the closed promoter complex formed by σ54-RNA polymerase into an open, transcriptionally active complex. dsmz.demicrobenotes.comfishersci.fiontosight.aiscribd.com This energy-dependent remodeling of the promoter DNA allows transcription initiation to occur.

Interestingly, research has shown that in some cases, dephosphorylated DctD can also activate transcription through alternative pathways. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.cafishersci.ca For instance, in Vibrio vulnificus, dephosphorylated DctD can become transcriptionally active by forming a complex with dephosphorylated IIAGlc, a component of the glucose-phosphotransferase system. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cafishersci.ca This complex formation enables DNA binding and transcriptional activation, demonstrating a phosphorylation-independent mechanism for DctD activity. wikipedia.orgfishersci.cafishersci.ca

C-terminal DNA-Binding Domain of DctD

The C-terminal region of DctD contains its DNA-binding domain. fishersci.fiontosight.aiatamanchemicals.com This domain is responsible for recognizing and interacting with specific DNA sequences in the regulatory regions of target genes. fishersci.comfishersci.cafishersci.cametabolomicsworkbench.org Structural analysis and domain mapping studies have identified a putative helix-turn-helix motif within the C-terminal domain, which is a common structural feature found in many DNA-binding proteins. nih.gov

The DNA-binding domain plays a critical role in localizing DctD to the appropriate promoter regions and facilitating the interaction with σ54-RNA polymerase. dsmz.defishersci.fi Beyond just DNA recognition, the C-terminal domain can also influence the oligomerization state of DctD and modulate its interaction with σ54. fishersci.fi

Recognition of Upstream Activation Sequences (UAS)

DctD specifically recognizes and binds to DNA sequences known as upstream activation sequences (UAS), also referred to as enhancers. dsmz.demicrobenotes.comfishersci.fiscribd.com These UAS elements are typically located considerable distances upstream of the transcription start site of σ54-dependent promoters, often 100 base pairs or more away. dsmz.demicrobenotes.comscribd.com

The interaction between DctD bound at the UAS and the σ54-RNA polymerase holoenzyme at the promoter is thought to occur through DNA looping. dsmz.describd.com This looping brings the activator and the polymerase into proximity, allowing for productive interaction and the subsequent initiation of transcription. dsmz.demicrobenotes.comscribd.com Specific examples, such as the dctA promoter, have been shown to contain tandem DctD-binding sites within their UAS. microbenotes.comfishersci.fiatamanchemicals.com

Specificity of DctD-DNA Interaction

The interaction between DctD and its target DNA sequences is sequence-specific. fishersci.comfishersci.cafishersci.cametabolomicsworkbench.org This specificity ensures that DctD activates the transcription of the correct set of genes in response to the appropriate signals. The recognition of specific nucleotide sequences within the UAS is mediated by the C-terminal DNA-binding domain. fishersci.cafishersci.ca

Signal Transduction Mechanisms Involving Bacterial DctD

Bacterial DctD is a key component of two-component signal transduction systems, serving as the response regulator that mediates the cellular response to environmental stimuli. fishersci.comwikipedia.orgguidetopharmacology.orgfishersci.ptwikipedia.orgfishersci.ca These systems allow bacteria to sense changes in their surroundings and adapt their gene expression profiles accordingly.

DctB-DctD Phospho-relay System

The most well-characterized signal transduction mechanism involving DctD is the DctB-DctD two-component system. wikipedia.orgguidetopharmacology.orgfishersci.ptwikipedia.orgfishersci.ca In this system, DctB acts as the sensor histidine kinase, and DctD functions as the cognate response regulator. wikipedia.orgguidetopharmacology.orgfishersci.ptwikipedia.orgfishersci.ca This system is a classic example of a phospho-relay, where a phosphoryl group is transferred from the sensor kinase to the response regulator, triggering a downstream response. fishersci.ptwikipedia.orgfishersci.cawikidata.org

Sensor Kinase Activity of DctB and DctD Phosphorylation

DctB is a transmembrane sensor kinase that perceives external signals, specifically C4-dicarboxylates, through its periplasmic sensor domain. fishersci.ptwikipedia.orgfishersci.ca Upon ligand binding, DctB undergoes a conformational change that activates its cytoplasmic kinase domain. fishersci.ptwikipedia.org The activated DctB then catalyzes its own autophosphorylation, typically on a conserved histidine residue within its histidine phosphotransfer (Hpt) domain. wikipedia.orgwikidata.org

Following autophosphorylation, DctB transfers the phosphoryl group to a conserved aspartate residue in the N-terminal receiver domain of DctD. wikipedia.orgguidetopharmacology.orgfishersci.ptwikipedia.orgfishersci.cawikipedia.org This phosphorylation event is the primary mechanism by which the signal is transmitted from DctB to DctD. wikipedia.orgguidetopharmacology.orgfishersci.ptwikipedia.orgfishersci.cawikipedia.org The phosphorylation of DctD is crucial for its transition to a transcriptionally active state, enabling it to bind to UAS elements and activate the expression of target genes involved in dicarboxylate transport and metabolism. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.cafishersci.ca

While phosphorylation by DctB is the canonical activation mechanism, the discovery of phosphorylation-independent activation through interaction with proteins like IIAGlc in some species highlights the complexity and potential alternative regulatory pathways involving DctD. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cafishersci.ca

Table 1: Key Domains and Motifs of Bacterial DctD

Domain/MotifLocation within Protein (General)Function
N-terminal Regulatory DomainN-terminusReceives phosphoryl group from sensor kinase (e.g., DctB). atamanchemicals.com
Central Activation (AAA+) DomainMiddleATP binding and hydrolysis; interacts with σ54-RNA polymerase. dsmz.deontosight.aiscribd.com
C-terminal DNA-Binding DomainC-terminusRecognizes and binds to upstream activation sequences (UAS). fishersci.fiontosight.aiatamanchemicals.com
Helix-Turn-Helix MotifWithin C-terminal DomainInvolved in sequence-specific DNA interaction. nih.gov
Phosphate-Binding Loop (P loop)Within AAA+ DomainInvolved in ATP binding and/or hydrolysis. scribd.com
Dephosphorylation Pathways and Regulatory Feedback Loops

The activity of DctD, like other response regulators, is precisely controlled by the balance between phosphorylation and dephosphorylation. While the primary phosphorylation is mediated by a sensor kinase (e.g., DctB), dephosphorylation is crucial for returning DctD to its inactive state, allowing for dynamic responses to changing environmental conditions. semanticscholar.org The dephosphorylation of response regulators can be catalyzed by the cognate sensor kinase itself, acting as a phosphatase, or by dedicated cellular phosphatases. nih.govsemanticscholar.org This dephosphorylation step is vital for regulatory feedback loops, ensuring that the transcriptional response is transient and directly coupled to the presence or absence of the inducing signal. nih.gov The stability of the phosphoryl group on the aspartate residue in the receiver domain is influenced by conserved residues within the active site, and its hydrolysis is often metal-ion dependent. nih.govsemanticscholar.org

Environmental Stimuli and DctD-Mediated Sensory Integration

DctD plays a central role in integrating various environmental cues to regulate bacterial physiology. While its most well-characterized function is linked to C4-dicarboxylate availability, research indicates that DctD activity can be influenced by other signals, highlighting a broader sensory integration capacity. asm.org

C4-Dicarboxylate Sensing

The primary environmental stimulus sensed by the DctB-DctD two-component system is the presence of C4-dicarboxylates, such as succinate, fumarate, and malate. researchgate.netresearchgate.netnih.govresearchgate.net These molecules are often crucial carbon and energy sources for bacteria, particularly in specific ecological niches like the rhizosphere for symbiotic rhizobia. researchgate.netresearchgate.netnih.govresearchgate.net The sensor kinase DctB, typically a transmembrane protein, contains a periplasmic sensor domain responsible for binding C4-dicarboxylates. nih.govresearchgate.netasm.org Ligand binding to DctB triggers a conformational change that activates its autokinase activity, leading to the phosphorylation of a conserved histidine residue. nih.govresearchgate.net The phosphoryl group is then transferred to a conserved aspartate residue in the receiver domain of DctD. nih.govnih.gov This phosphotransfer is the canonical mechanism by which the C4-dicarboxylate signal is transduced through the DctB-DctD system, ultimately leading to the activation of DctD-regulated genes, such as dctA, which encodes a C4-dicarboxylate transporter. uniprot.orgresearchgate.netresearchgate.netuniprot.org

Detailed structural studies of the DctB sensor domain have provided insights into the stereochemistry of C4-dicarboxylate perception. For instance, in Sinorhizobium meliloti, the periplasmic sensor domain of DctB (DctBp) consists of tandem PAS domains. nih.govresearchgate.net Crystal structures have shown that C4-dicarboxylates bind to the membrane-distal PAS domain, inducing conformational changes that are propagated to the dimerization domain of DctB, thereby influencing its kinase activity. nih.govresearchgate.net

Table 1: Examples of C4-Dicarboxylates Sensed by DctBD Systems

Compound NamePubChem CID
Succinate1110
Fumarate444916
Malate64322
Response to Other Environmental Cues

Beyond C4-dicarboxylates, evidence suggests that DctD-mediated regulation can be influenced by other environmental factors. For example, in Vibrio vulnificus, DctD-mediated transcription of exopolysaccharide (EPS) gene clusters, typically activated by dicarboxylic acids, can also be induced in the presence of glucose, even when dicarboxylates are absent. asm.orgnih.govasm.org This glucose-dependent activation involves a phosphorylation-independent mechanism mediated by the interaction of dephosphorylated DctD with dephosphorylated IIAGlc, a component of the glucose-phosphotransferase system. asm.orgnih.govasm.orgasm.orgresearchgate.netnih.gov This highlights that DctD can integrate signals beyond its cognate sensor kinase, responding to the metabolic state of the cell as indicated by the phosphorylation status of PTS components. asm.orgnih.govasm.orgnih.gov

Furthermore, studies in Pseudomonas aeruginosa have shown that the abundance of DctD protein can be affected by stress conditions, such as exposure to antimicrobial peptides like LL-37, suggesting potential links between C4-dicarboxylate metabolism and stress responses. plos.org

Phosphorylation-Dependent Activation Cascade of DctD

The classical activation pathway of DctD is initiated by phosphorylation of a conserved aspartate residue in its N-terminal receiver domain, typically Asp57 in many species. nih.govnih.gov This phosphorylation is catalyzed by the cognate sensor kinase, DctB, in response to C4-dicarboxylate binding. uniprot.orgresearchgate.netresearchgate.netnih.gov

The phosphorylation event induces conformational changes within the receiver domain. Structural studies, including those using beryllium fluoride (BeF₃⁻) as a phosphate analog, have revealed that phosphorylation stabilizes an "active" dimeric conformation of the receiver domain. anl.govresearchgate.netnih.gov This conformational change is crucial because the receiver domain in the inactive state inhibits the activity of the central AAA+ ATPase domain. researchgate.netanl.govresearchgate.netnih.gov

Upon phosphorylation, the reoriented receiver domain alleviates this inhibition, allowing the AAA+ ATPase domain to oligomerize, typically into a higher-order structure like a dodecamer. nih.govasm.orgnih.gov This oligomerization is essential for the ATPase activity of DctD. nih.govasm.orgnih.gov The activated, phosphorylated, and oligomerized DctD can then interact with the σ⁵⁴-RNA polymerase holoenzyme and the upstream activator sequences (UASs) of target genes. nih.govnih.govresearchgate.net The ATPase activity of DctD provides the energy required to remodel the σ⁵⁴-RNA polymerase-promoter complex, leading to the formation of an open promoter complex and the initiation of transcription. nih.govanl.govresearchgate.net

Detailed research findings have characterized the domains and their roles in this cascade:

Table 2: DctD Functional Domains and Roles in Phosphorylation-Dependent Activation

DomainLocationKey Function(s)Role in Activation Cascade
Receiver DomainN-terminalReceives phosphoryl group from DctB; regulates AAA+ ATPase activity. researchgate.netanl.govPhosphorylation relieves inhibition of the AAA+ ATPase domain. anl.govresearchgate.netnih.gov
AAA+ ATPase DomainCentralATP binding and hydrolysis; interacts with σ⁵⁴-RNA polymerase. researchgate.netnih.govanl.govuniprot.orgOligomerizes upon receiver domain activation; provides energy for transcription initiation. nih.govanl.govasm.orgnih.govresearchgate.net
DNA-Binding DomainC-terminalBinds to upstream activator sequences (UASs) in target promoters. researchgate.netanl.govresearchgate.netDirects the activated DctD-RNA polymerase complex to specific genes. nih.govanl.gov

Mutational analyses have further elucidated the importance of specific residues and domains. For instance, mutations in the receiver domain that mimic the phosphorylated state or destabilize the inhibitory dimer can lead to partial activation of the ATPase domain. anl.govresearchgate.net

Phosphorylation-Independent Regulatory Mechanisms of DctD

While phosphorylation by DctB is the canonical activation mechanism, recent studies have revealed that DctD activity can also be regulated through phosphorylation-independent pathways, adding another layer of complexity to its role as a response regulator. asm.orgnih.govasm.orgresearchgate.netnih.gov

Interaction with Dephosphorylated IIA^Glc

A notable phosphorylation-independent mechanism involves the interaction of dephosphorylated DctD (d-DctD) with the dephosphorylated form of Enzyme IIA specific for glucose (d-IIAGlc), a component of the bacterial phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). asm.orgnih.govasm.orgasm.orgresearchgate.netnih.gov This interaction has been observed in species like Vibrio vulnificus, where d-DctD can activate the transcription of target genes, such as EPS biosynthesis gene clusters, in the presence of glucose, even without DctB-mediated phosphorylation. nih.govasm.orgnih.govasm.orgasm.orgresearchgate.netnih.gov

Research indicates that dephosphorylated DctD alone may be transcriptionally inactive and unable to bind effectively to DNA. asm.orgasm.orgnih.gov However, the formation of a complex between d-DctD and d-IIAGlc is a prerequisite for transcriptional activity in this pathway. asm.orgnih.gov This complex formation leads to the assembly of a higher-order structure, specifically a dodecameric complex of [d-IIAGlc/d-DctD]. asm.orgnih.gov This dodecameric complex exhibits ATP-hydrolyzing activity and DNA-binding affinity, enabling it to activate transcription in a manner functionally similar to phosphorylated DctD. asm.orgnih.gov

Studies using a phosphorylation-deficient DctD mutant (e.g., DctDD57Q) have been instrumental in characterizing this mechanism. asm.orgnih.gov While DctDD57Q alone exists as an inactive dimer, its interaction with d-IIAGlc in a 1:1 molar ratio results in the formation of the transcriptionally active dodecameric complex. asm.orgnih.gov This complex requires extended upstream activator sequences for successful DNA binding and transcriptional activation compared to phosphorylated DctD. asm.orgnih.gov

The cellular levels of d-IIAGlc are typically high in the presence of glucose, providing a link between glucose availability and this phosphorylation-independent DctD activation pathway. nih.gov This interaction can also be subject to further regulation by other carbon sources; for example, glycerol (B35011) can reduce the formation of the d-IIAGlc/d-DctD complex due to competitive binding of glycerol kinase (GlpK) to d-IIAGlc. nih.govnih.gov This demonstrates how DctD can integrate signals from different metabolic pathways through interactions with key metabolic regulators like IIAGlc. nih.govnih.gov

Table 3: Comparison of DctD Activation Mechanisms

MechanismPhosphorylation-DependentPhosphorylation-Independent (via d-IIAGlc)
SignalC4-dicarboxylates researchgate.netresearchgate.netnih.govresearchgate.netGlucose (via d-IIAGlc levels) asm.orgnih.govasm.orgnih.gov
Initiating FactorDctB-mediated phosphorylation uniprot.orgresearchgate.netresearchgate.netnih.govInteraction with d-IIAGlc asm.orgnih.govasm.orgasm.orgnih.gov
DctD PhosphorylationPhosphorylated (p-DctD) uniprot.orgresearchgate.netresearchgate.netnih.govDephosphorylated (d-DctD) asm.orgnih.govasm.orgasm.orgnih.gov
Active FormOligomerized p-DctD nih.govasm.orgnih.govDodecameric [d-IIAGlc/d-DctD] complex asm.orgnih.gov
Requirement for σ⁵⁴Yes nih.govanl.govYes (complex interacts with σ⁵⁴-RNAP) asm.orgnih.gov
DNA BindingBinds to UASs researchgate.netanl.govresearchgate.netComplex binds to extended UASs asm.orgnih.gov

This phosphorylation-independent pathway mediated by d-IIAGlc represents a novel regulatory strategy for bacterial response regulators, allowing DctD to respond to the cellular carbon status in addition to the presence of external C4-dicarboxylates. asm.orgnih.govasm.orgasm.orgnih.gov

Eukaryotic Dctd: Deoxycytidylate Deaminase

Enzymatic Function and Catalytic Mechanism of Eukaryotic DCTD

The primary function of eukaryotic DCTD is the deamination of deoxycytidine monophosphate (dCMP), a crucial step in the synthesis of deoxythymidine triphosphate (dTTP).

Deamination of Deoxycytidine Monophosphate (dCMP) to Deoxyuridine Monophosphate (dUMP)

DCTD catalyzes the hydrolytic deamination of dCMP, converting it into deoxyuridine monophosphate (dUMP) and releasing ammonia. ontosight.aiuniprot.orgreactome.orgnih.govwikigenes.org This reaction can be represented as:

dCMP + H₂O → dUMP + NH₄⁺ uniprot.orgreactome.org

This conversion is a key regulatory point in the synthesis of thymine (B56734) nucleotides, which are essential for DNA replication.

Position in Pyrimidine (B1678525) Nucleotide Metabolic Pathways

Eukaryotic cells synthesize pyrimidine nucleotides through both de novo synthesis and salvage pathways. Unlike gram-negative bacteria that primarily use dCTP deaminase to produce dUTP, eukaryotes and gram-positive bacteria largely rely on dCMP deaminase (DCTD) for the conversion of dCMP to dUMP. oup.compnas.orgpnas.org This dUMP then serves as the direct substrate for thymidylate synthase (TS), which converts it to deoxythymidine monophosphate (dTMP), a precursor for dTTP synthesis. genecards.orgontosight.ainih.govwikigenes.orgoup.com Thus, DCTD plays a vital role in channeling deoxycytidine nucleotides towards the synthesis of thymidine (B127349) nucleotides, essential building blocks for DNA. ontosight.aiplos.orgmdpi.com

Role of Zinc Ion as a Catalytic Cofactor

Eukaryotic DCTD is a metalloenzyme that requires a zinc ion (Zn²⁺) for its catalytic activity. genecards.orguniprot.orgnih.govoup.comebi.ac.uk The zinc ion is crucial for the deamination reaction. In the catalytic site, the zinc ion is typically coordinated by specific amino acid residues, including cysteines and a histidine. pnas.orgnih.gov This coordinated zinc ion is involved in activating a water molecule, which then acts as a nucleophile to attack the cytosine ring of dCMP, leading to its deamination. pnas.orgnih.gov The glutamate (B1630785) residue located two positions C-terminal to the active site histidine also plays an essential role in catalysis, likely acting as a proton shuttle. pnas.org

Substrate Specificity and Comparative Catalytic Efficiency

DCTD exhibits a strong substrate specificity for deoxycytidine monophosphate (dCMP). pnas.org It is generally inactive towards ribonucleotides such as cytidine (B196190) monophosphate (CMP) and cytidine diphosphate (B83284) (CDP), highlighting its specificity for substrates with a 2'-deoxyribose sugar. pnas.org

Molecular Structure and Allosteric Regulation of Eukaryotic DCTD

The function of eukaryotic DCTD is intricately linked to its molecular structure and is subject to allosteric regulation.

Homomultimeric Assembly and Quaternary Structure (e.g., Homohexamer)

Eukaryotic DCTD typically exists as a homohexamer, meaning it is formed by the assembly of six identical protein subunits (protomers). genecards.orgsinobiological.comreactome.orgoup.compnas.org Each protomer has a molecular mass of approximately 20 kDa and contains both a catalytic site, responsible for substrate binding and catalysis, and an allosteric site, involved in regulatory interactions. sinobiological.compnas.org The homohexameric structure is often described as ring-shaped. pnas.org

The enzyme's activity is allosterically regulated by certain nucleotides, which bind to the allosteric site. Deoxycytidine triphosphate (dCTP), a substrate for DNA polymerase, acts as an allosteric activator of DCTD. genecards.orguniprot.orgpnas.org Conversely, thymidine triphosphate (dTTP), the end product of the pathway in which dUMP is a precursor, acts as an allosteric inhibitor. genecards.orguniprot.orgpnas.org This feedback regulation mechanism helps maintain balanced intracellular pools of deoxyribonucleotides, crucial for accurate DNA replication. The binding of allosteric effectors, particularly the activator dCTP, is thought to stabilize the hexameric structure, thereby influencing catalytic activity. pnas.org

Allosteric Activation by Deoxycytidine Triphosphate (dCTP)

The activity of eukaryotic DCTD is allosterically activated by deoxycytidine triphosphate (dCTP). genecards.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov This allosteric regulation is mediated through a specific allosteric site on the enzyme, featuring a conserved G(Y/W)N(A/G) motif. nih.gov Binding of dCTP to this site enhances the catalytic efficiency of DCTD, leading to increased conversion of dCMP to dUMP. researchgate.netresearchgate.net The extent of activation by dCTP can vary between different DCTD enzymes. nih.gov For instance, human DCTD shows at least a 10-fold increase in activity in the presence of dCTP compared to its absence. nih.gov The binding of dCTP can induce conformational changes in the enzyme, potentially bringing monomers closer together and strengthening their association, which contributes to the activation mechanism. researchgate.net

Allosteric Inhibition by Deoxythymidine Triphosphate (dTTP)

In contrast to the activation by dCTP, eukaryotic DCTD activity is allosterically inhibited by deoxythymidine triphosphate (dTTP). genecards.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.govbiorxiv.org dTTP also binds to the allosteric site, competing with dCTP for binding. nih.govrcsb.org The binding of dTTP stabilizes an inactive conformation of the enzyme, thereby reducing its catalytic activity. nih.gov This inhibitory feedback loop is vital for maintaining a balanced pool of deoxyribonucleotides within the cell, preventing an overproduction of dUMP and subsequently dTTP. researchgate.netbiorxiv.org The positioning of the nucleoside moiety of dTTP in the allosteric site is similar to that of dCTP, but differences in hydrogen bonding and interactions with specific protein residues contribute to its inhibitory effect. rcsb.org High concentrations of dTTP and its precursor dTMP are known to negatively regulate DCTD through allosteric regulation and product inhibition, respectively. biorxiv.org

Structural Basis of Allosteric Control and Conformational States

The allosteric control of eukaryotic DCTD involves structural changes upon binding of the allosteric effectors, dCTP and dTTP. Eukaryotic DCTD is typically a homohexamer. genecards.orgnih.gov Each protomer contains both a catalytic site and an allosteric site. nih.gov The allosteric site, characterized by the G(Y/W)N(A/G) motif, is distinct from the catalytic site. nih.gov Binding of the activator dCTP or the inhibitor dTTP to the allosteric site influences the conformation of the enzyme, affecting the activity of the catalytic site located on the same or adjacent protomers. Structural studies, including crystal structures of DCTD from various organisms, have provided insights into these mechanisms. researchgate.netresearchgate.netnih.govrcsb.org For example, crystal structures have shown that dTTP binding can induce an inactive conformation. nih.gov The interaction of the triphosphate group and the base of the modulators with specific residues in the allosteric site dictates the resulting conformational state and, consequently, the enzyme's activity. rcsb.org

Interactions and Functional Relationships of Eukaryotic DCTD

Interplay with Related Enzymes in Nucleotide Metabolism

Eukaryotic DCTD functions within the intricate network of nucleotide metabolism, interacting and coordinating with other enzymes to maintain dNTP pool homeostasis. Its primary role is to convert dCMP to dUMP, which is then converted to dTTP via thymidylate synthase. genecards.orgresearchgate.netresearchgate.net This places DCTD upstream of thymidylate synthase in the dTTP biosynthesis pathway. genecards.org In contrast to Gram-negative bacteria and some archaea that produce dUMP via dCTP deaminases and dUTPases, eukaryotes primarily rely on DCTD for this conversion. nih.govpnas.orgpnas.org Enzymes involved in the de novo synthesis and salvage pathways of pyrimidine nucleotides are functionally related to DCTD, as they contribute to or utilize the nucleotide pools that DCTD helps regulate. researchgate.netfrontiersin.orglibretexts.org For instance, deoxycytidine kinase (DCK) phosphorylates deoxycytidine to dCMP, the substrate for DCTD. pnas.org The balance of dNTP pools, influenced by DCTD activity, is crucial for efficient DNA synthesis and repair. mdpi.com

Functional Relationship and Divergence with CDADC1 Paralogs

Vertebrates possess a second protein with a DCTD-like domain called CDADC1 (Cytidine and dCMP deaminase domain containing 1), which is a paralog of DCTD. genecards.orgnih.govpnas.orggenecards.org While both proteins contain CMP/dCMP deaminase-like domains, they exhibit significant functional divergence. nih.govpnas.org Human CDADC1 is approximately triple the length of human DCTD and contains two deaminase domains, an inactive N-terminal domain and an active C-terminal domain. pnas.org Unlike DCTD, which primarily deaminates dCMP, CDADC1 functions as a (d)CTP deaminase, showing a preference for dCTP over CTP and converting it to dUTP. nih.govpnas.orgpnas.org This is a notable divergence, as dCTP deaminase activity was previously thought to be absent in eukaryotes and confined to some bacteria and phages. pnas.orgpnas.org Despite having a conserved allosteric pocket, CDADC1's activity is not inhibited by dTTP, unlike DCTD. pnas.org This functional divergence suggests distinct roles for DCTD and CDADC1 in vertebrate nucleotide metabolism, with DCTD being the primary enzyme for dUMP production from dCMP for dTTP synthesis, while CDADC1's physiological role is still being fully elucidated but includes metabolizing nucleotide analogs like gemcitabine (B846) and decitabine (B1684300). pnas.org The evolution of paralogs like DCTD and CDADC1 can lead to functional specialization or divergence, even if they share common ancestry and structural motifs. researchgate.netnih.govmdpi.com

Roles in Cellular Processes and Metabolism of Eukaryotic DCTD

Eukaryotic DCTD plays a vital role in several cellular processes, primarily centered around nucleotide metabolism and DNA synthesis. Its main function is to provide dUMP for the synthesis of dTTP. genecards.orguniprot.org

Contribution to Deoxynucleotide Triphosphate (dNTP) Pool Homeostasis

Maintaining a balanced pool of deoxynucleotide triphosphates (dNTPs) is essential for accurate DNA replication and genomic integrity. oregonstate.edunih.govxray.cz DCTD contributes significantly to this homeostasis by controlling the levels of dUMP, which is then converted to dTTP. genecards.orguniprot.org The allosteric regulation of DCTD by dCTP (activation) and dTTP (inhibition) helps to coordinate the synthesis of pyrimidine dNTPs. pnas.orggenecards.orgresearchgate.net An imbalance in dNTP pools, potentially caused by altered DCTD activity, can lead to increased replication errors and genomic instability. oregonstate.edunih.gov While the de novo pathway also contributes to dNTP synthesis, DCTD is often a major source of dUMP for dTTP biosynthesis in human cell lines. pnas.org

Involvement in Nucleotide Salvage Pathways

DCTD is also involved in nucleotide salvage pathways. genecards.orguniprot.org The salvage pathway recycles deoxyribonucleosides from endogenous turnover and the diet, contributing to the dNTP pool in both dividing and non-dividing cells. mdpi.com DCTD's role in deaminating dCMP to dUMP is part of this recycling process, ensuring that dCMP is efficiently utilized for dTTP synthesis. genecards.orguniprot.org Some organisms, like Trypanosoma brucei, lack a canonical DCTD and rely on other enzymes like thymidine kinase (TK) and cytidine deaminase (CDA) for maintaining deoxypyrimidine nucleotide pools, highlighting the importance of DCTD in species where it is present. nih.gov

Processing of Epigenetically Modified Deoxycytidines (e.g., 5-hydroxymethyl-dCMP)

Beyond its role with canonical dCMP, DCTD is also active on epigenetically modified deoxycytidines, such as 5-methyl-dCMP (5mdCMP) and 5-hydroxymethyl-dCMP (5hmdCMP). pnas.org UniProt also indicates that DCTD is part of a nucleotide salvage pathway that eliminates epigenetically modified 5-hydroxymethyl-dCMP (hmdCMP) in a two-step process. uniprot.org This process involves deamination to cytotoxic 5-hydroxymethyl-dUMP (hmdUMP), followed by its hydrolysis. uniprot.org The ability of DCTD to process these modified nucleotides suggests a broader role in maintaining the integrity of the deoxynucleotide pool and potentially influencing epigenetic landscapes. pnas.orguniprot.org Research indicates that 5hmdU arising from cytosolic 5hmdC deamination, potentially mediated by DCTD, can lead to cytotoxicity in cells deficient in homologous recombination. biorxiv.org

Molecular Mechanisms in Cellular Pathology and Drug Responses Associated with Eukaryotic DCTD

Eukaryotic DCTD's central role in nucleotide metabolism makes it relevant in various cellular pathologies, particularly cancer, and influences responses to certain chemotherapeutic drugs.

Contribution to Cellular Sensitivity to Antimetabolites (e.g., Decitabine)

DCTD plays a complex role in cellular sensitivity to antimetabolite drugs, such as decitabine (5-aza-2′-deoxycytidine) and gemcitabine. pnas.orgresearchgate.netnih.gov Decitabine is a cytidine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia. wikipedia.orgnih.gov It is incorporated into DNA and inhibits DNA methyltransferases. wikipedia.orgresearchgate.net Studies have unexpectedly found that loss of DCTD can cause resistance to decitabine, suggesting that the generation of 5-aza-dUMP by DCTD is cytotoxic. researchgate.netnih.gov This indicates that DCTD's deamination activity is crucial for the therapeutic effect of decitabine. researchgate.netnih.gov

Gemcitabine (dFdC) is another deoxycytidine analog used in cancer therapy. pnas.orgresearchgate.net DCTD contributes to the toxicity of gemcitabine. pnas.orgresearchgate.net While the exact mechanisms are not fully elucidated, it is known that gemcitabine's active triphosphate form (dFdCTP) can inhibit DCTD. nih.gov Conversely, deamination of gemcitabine monophosphate (dFdCMP) to dFdUMP by DCTD is also an inactivation pathway for gemcitabine. mdpi.comfortunejournals.com This highlights a dual role for DCTD in gemcitabine metabolism, influencing both its activation and inactivation.

Mechanisms of Drug Sensitivity and Resistance at the Cellular Level

The expression and activity of DCTD can influence cellular sensitivity and resistance to deoxycytidine analogs. As mentioned, loss of DCTD can lead to resistance to decitabine and gemcitabine. pnas.orgresearchgate.netnih.gov This is in contrast to cytidine deaminase (CDA), another enzyme that metabolizes cytidine analogs, where high expression is often associated with resistance by converting the analogs to inactive uracil (B121893) derivatives. pnas.orgmdpi.com

The balance between the activities of enzymes involved in nucleotide metabolism, including DCTD, deoxycytidine kinase (dCK), and others, is critical in determining the cellular response to these drugs. For example, dCK phosphorylates deoxycytidine analogs to their monophosphate forms, the first step in their activation. wikipedia.org The subsequent deamination by DCTD can either contribute to toxicity (as seen with decitabine) or inactivation (as seen with gemcitabine). researchgate.netnih.govmdpi.comfortunejournals.com Alterations in the expression or function of DCTD, potentially alongside other nucleotide-metabolizing enzymes, can therefore be a mechanism of intrinsic or acquired drug resistance in cancer cells. pnas.orgfortunejournals.com Research suggests that DCTD promotes gemcitabine and decitabine toxicity, while CDADC1, a dCTP deaminase, can metabolize these drugs and contribute to resistance. pnas.orgresearchgate.net

Here is a summary of the impact of DCTD on sensitivity to certain antimetabolites:

AntimetaboliteImpact of DCTD Loss/DeficiencyProposed MechanismSource
DecitabineIncreased ResistanceReduced generation of cytotoxic 5-aza-dUMP. researchgate.netnih.gov
GemcitabineIncreased ResistanceComplex; involves both inactivation of dFdCMP to dFdUMP and potential indirect effects. pnas.orgmdpi.comfortunejournals.com

The intricate interplay between DCTD activity, the availability of its substrates (like dCMP and modified dCMPs), and the activity of other enzymes in nucleotide metabolism ultimately determines the cellular response to these critical chemotherapeutic agents.

Gene Expression and Regulatory Alterations in Cellular Disease Models

Deoxycytidylate deaminase (dCMP deaminase, also known as DCTD) is a pivotal enzyme in the de novo synthesis pathway of deoxythymidine triphosphate (dTTP), a critical precursor for DNA synthesis and repair. researchgate.netoup.com It catalyzes the deamination of deoxycytidine monophosphate (dCMP) to deoxyuridine monophosphate (dUMP), which is subsequently converted to dTTP through the action of thymidylate synthase and kinases. researchgate.netoup.comoncohemakey.com Maintaining a balanced pool of deoxyribonucleoside triphosphates (dNTPs) is essential for accurate DNA replication and genome integrity. xray.czresearchgate.net Alterations in the gene expression or regulatory mechanisms of eukaryotic dCMP deaminase can lead to imbalanced dNTP pools, contributing to various cellular dysfunctions and diseases, particularly those characterized by uncontrolled cell proliferation, such as cancer. researchgate.netoup.comresearchgate.netgenecards.org

Research findings across different cellular disease models highlight the impact of altered dCMP deaminase activity and expression. For instance, the ALR gene in rice, which encodes a dCMP deaminase, is crucial for DNA damage repair, cell cycle progression, and plant development. researchgate.netoup.com A mutation in ALR results in a loss-of-function dCMP deaminase, leading to imbalanced dNTP pools characterized by decreased dTTP levels. researchgate.netoup.com This dCMP deaminase deficiency causes the accumulation of DNA damage, triggers cell cycle checkpoints, and arrests cell progression at the G1/S-phase in rice cells. researchgate.netoup.com Exogenous administration of dTTP was shown to rescue the wild-type phenotype in the alr mutant, underscoring the importance of dCMP deaminase-mediated dTTP production for normal cellular function. researchgate.netoup.com

Studies in fission yeast (Schizosaccharomyces pombe) with mutations in the dCMP deaminase gene have also demonstrated perturbed dCTP and dTTP pools. researchgate.net These imbalances are associated with the activation of genome integrity checkpoints, impaired DNA replication, and defective growth, phenotypes reminiscent of those observed in human cell lines with altered nucleotide metabolism. researchgate.net

In human cellular disease models, particularly in the context of cancer, the role of dCMP deaminase and its regulation is becoming increasingly evident. The DCTD gene, encoding human dCMP deaminase, is associated with diseases including pancreatic cancer. genecards.org Furthermore, altered dCMP deaminase activity has been implicated in the cellular response to chemotherapy. For example, loss of DCTD expression has been shown to confer resistance to decitabine (5-aza-dC), a nucleoside analogue used in the treatment of hematological cancers. biorxiv.orgembopress.org This resistance is attributed to the fact that dCMP deaminase mediates the deamination of 5-aza-dCMP to 5-aza-dUMP, and the generation of 5-aza-dUMP appears to be a significant contributor to decitabine's cytotoxicity in wild-type cells. biorxiv.orgembopress.org This finding suggests that the expression level and activity of dCMP deaminase can influence the effectiveness of decitabine treatment in cancer cells.

Beyond transcriptional regulation, the activity of eukaryotic dCMP deaminase is subject to allosteric control, being activated by dCTP and inhibited by dTTP. oup.comgenecards.orgnih.govaacrjournals.org Imbalances in the cellular concentrations of these nucleotides, which can occur in various disease states, can thus directly impact dCMP deaminase activity and consequently affect dNTP pool balance and DNA synthesis. Research in Ehrlich ascites tumor cells identified protein factors capable of inactivating dCMP deaminase, suggesting additional layers of regulatory control that may be altered in disease contexts. aacrjournals.org

The interplay between dCMP deaminase gene expression, its allosteric regulation, and the presence of modulating factors contributes to the maintenance of dNTP homeostasis. Alterations in any of these aspects in cellular disease models can disrupt this balance, leading to DNA damage, cell cycle dysregulation, and influencing the response to therapeutic agents.

Here is a summary of research findings on the impact of altered dCMP deaminase function in cellular disease models:

Model SystemAlteration in dCMP DeaminaseObserved EffectsReference
Rice (Oryza sativa)Loss-of-function mutationImbalanced dNTP pools (decreased dTTP), DNA damage accumulation, G1/S cell cycle arrest, defective development researchgate.netoup.com
Fission Yeast (S. pombe)MutationPerturbed dCTP and dTTP pools, activation of genome integrity checkpoints, impaired DNA replication, defective growth researchgate.net
Human Leukemia CellsLoss of expression (CRISPR/Cas9)Resistance to decitabine (5-aza-dC) cytotoxicity biorxiv.orgembopress.org
Ehrlich Ascites Tumor CellsPresence of protein factorsInactivation of dCMP deaminase aacrjournals.org

These findings underscore the critical role of properly regulated dCMP deaminase activity and expression in maintaining cellular health and highlight how their disruption contributes to the pathogenesis of certain diseases and influences therapeutic outcomes.

Advanced Methodologies and Experimental Approaches in Dctd Protein Research

Molecular Biology Techniques

Molecular biology approaches are fundamental to manipulating the dctD gene and expressing the protein to study its function in both in vitro and in vivo contexts.

To obtain the large quantities of pure DctD protein required for biochemical and structural studies, researchers employ recombinant DNA technology. researchgate.net The dctD gene or its variants are typically cloned into expression vectors, such as the pET series plasmids, which are then introduced into a host organism, most commonly Escherichia coli. sciengine.com

A common strategy involves engineering the protein with an affinity tag, such as a polyhistidine-tag (His-tag). This tag allows for efficient purification from the cellular lysate using affinity chromatography, for instance, with a Nickel-NTA (nitrilotriacetic acid) resin. nih.gov The process generally follows these steps:

Expression: The transformed E. coli cells are cultured, and protein expression is induced, often using isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis: The bacterial cells are harvested and broken open (lysed) using methods like sonication to release the cellular contents, including the recombinant this compound. sciengine.com

Purification: The soluble fraction of the cell lysate is passed over an affinity chromatography column. The His-tagged this compound binds to the nickel resin, while most other cellular proteins are washed away.

Elution: The bound this compound is then eluted from the column, typically using a high concentration of imidazole, which competes with the His-tag for binding to the nickel resin. nih.gov

Verification: The purity and size of the recovered protein are confirmed using techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). nih.gov

This approach has been successfully used to produce both full-length DctD and functionally significant truncated forms, such as DctDΔ1-142, which lacks the N-terminal regulatory domain and is constitutively active. nih.gov

Site-directed mutagenesis is a precise technique used to introduce specific changes—such as substitutions, insertions, or deletions—into the DNA sequence of the dctD gene. nih.govbioconductor.org This method is invaluable for investigating the structure-function relationships of the this compound by altering specific amino acid residues and observing the functional consequences. nih.gov

Genetic Deletion: Deletion studies have been instrumental in defining the minimal functional domains of DctD. By creating a series of C-terminal deletions, researchers have determined the essential boundaries of the central AAA+ ATPase domain. These studies revealed that the minimal functional C-terminal end of DctD's AAA+ domain is located between residues Gly-381 and Ala-384. Deletions that extended beyond Ala-384 resulted in a complete loss of transcriptional activation activity. youtube.com

Site-Directed Mutagenesis: Point mutations at specific residues are used to probe their roles in DctD's mechanism. For example, mutations within the AAA+ domain can elucidate the importance of specific amino acids in the ATP hydrolysis cycle and its coupling to transcriptional activation. Studies on a constitutively active form of the protein (DctDΔ1-142) have utilized specific mutations to understand how nucleotide binding and hydrolysis are communicated to the DNA-binding domain. youtube.com

The table below summarizes key mutations introduced into DctD and their observed impact on its function.

Mutant FormType of MutationKey FindingReference
DctD C-terminal deletionsDeletionDeletions past residue Ala-384 abolish transcriptional activity, defining the C-terminal boundary of the functional AAA+ domain. youtube.com
DctDΔ1-142, T223IPoint MutationAltered DNase I footprint in the presence of ATP, suggesting a role in conformational changes during ATP hydrolysis. youtube.com
DctDΔ1-142, R305QPoint MutationThis mutation, near the conserved arginine finger, prevented the ATP-dependent change in the DNase I footprint, indicating its importance in communicating structural changes. youtube.com

Understanding how the expression of the dctD gene and its target genes (like dctA, which encodes a C4-dicarboxylate transporter) is regulated requires precise measurement of mRNA transcript levels. Quantitative reverse transcription PCR (qRT-PCR) and RNA-sequencing (RNA-seq) are the state-of-the-art methods for this purpose. nih.gov

Quantitative RT-PCR (qRT-PCR): This technique is highly sensitive and allows for the quantification of specific mRNA transcripts. nih.gov The process involves isolating RNA from cells, converting it to complementary DNA (cDNA) via reverse transcription, and then amplifying the cDNA target with gene-specific primers in a real-time PCR instrument. researchgate.net The rate of amplification, monitored by fluorescence, is used to determine the initial quantity of mRNA. youtube.comnih.gov This method is ideal for validating changes in the expression of a small number of genes, such as measuring the induction of dctA expression in response to C4-dicarboxylates or assessing how dctD expression itself changes under various environmental conditions.

RNA-sequencing (RNA-seq): RNA-seq provides a comprehensive, unbiased view of the entire transcriptome. youtube.com This powerful technique involves isolating total RNA, converting it into a library of cDNA fragments, and sequencing them using next-generation sequencing platforms. bioconductor.org The resulting sequence reads are then mapped back to a reference genome to quantify the expression level of every gene. nih.gov In the context of DctD research, RNA-seq can be used to:

Identify all genes that are regulated by DctD on a genomic scale (the DctD regulon).

Discover novel genes involved in C4-dicarboxylate metabolism.

Analyze how the global gene expression profile of the bacterium changes in a dctD mutant compared to the wild-type strain.

While early studies of DctD function often used reporter gene fusions (e.g., dctA-lacZ) to measure transcriptional activity, qRT-PCR and RNA-seq are now the standard for providing highly accurate and comprehensive gene expression data.

Biochemical and Biophysical Characterization Methods

Once purified, the this compound is subjected to a variety of biochemical and biophysical assays to characterize its enzymatic activities and molecular interactions.

The primary enzymatic activity associated with the bacterial transcriptional activator DctD is its ATPase function. It is important to distinguish this protein from the human dCMP deaminase, which is also sometimes abbreviated as DCTD but has a completely different function.

ATPase Assays: DctD is a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily. youtube.com These proteins use the energy from ATP hydrolysis to remodel macromolecules. DctD specifically couples ATP hydrolysis to the formation of an open complex between the σ54-RNA polymerase holoenzyme and the promoter DNA, which is a prerequisite for transcription initiation. youtube.comyoutube.com ATPase activity can be measured using various methods, most of which detect the release of inorganic phosphate (B84403) (Pi), a product of ATP hydrolysis. A common method is a colorimetric assay where the released Pi reacts with a molybdate (B1676688) solution to produce a colored complex that can be quantified by spectrophotometry. These assays are crucial for determining how the ATPase activity of DctD is affected by factors such as phosphorylation of its regulatory domain, binding to DNA, and the presence of interacting proteins.

Nucleotide Binding: The ability of DctD to bind nucleotides like ATP is fundamental to its function. Fluorescence spectroscopy is a powerful tool to study these interactions. By using fluorescently labeled ATP analogs, such as 2′(3′)-O-(N-methylanthraniloyl)-ATP (Mant-ATP), researchers can monitor binding to DctD. When the protein is excited with UV light, it can transfer energy to the bound Mant-ATP, a process known as Fluorescence Resonance Energy Transfer (FRET). This energy transfer results in a decrease in the protein's natural tryptophan fluorescence and an increase in the fluorescence of the Mant-ATP. nih.gov Such equilibrium binding assays have been used to measure the binding affinity of nucleotides to DctD, revealing a binding constant of approximately 170 μM. nih.gov

DNA Binding: DctD activates transcription by binding to specific upstream activator sequences (UAS), also known as enhancer elements, located far from the gene promoter. nih.gov DNase I footprinting is a classic technique used to identify these specific binding sites. In this assay, a radioactively labeled DNA fragment containing the regulatory region is incubated with the this compound and then lightly treated with DNase I, an enzyme that cuts DNA. The regions where DctD is bound are protected from cleavage. When the DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint"—a gap in the ladder of DNA bands. This method has been used to show that DctD binds to the dctA upstream region and that this binding pattern is altered in the presence of ATP, indicating a nucleotide-dependent conformational change in the protein-DNA complex. youtube.com

Protein Interaction: A key event in DctD-mediated gene activation is its interaction with the σ54-RNA polymerase holoenzyme (Eσ⁵⁴). youtube.com This protein-protein interaction is essential for transmitting the signal from ATP hydrolysis to the polymerase, triggering the initiation of transcription. Techniques to study such interactions include pull-down assays, co-immunoprecipitation, and yeast two-hybrid systems. These methods can confirm a physical interaction between DctD and components of the RNA polymerase, helping to build a complete mechanistic picture of transcriptional activation.

Analytical Ultracentrifugation and Gel Filtration Chromatography for Oligomerization State Determination

Understanding the oligomeric state of DctD is fundamental to comprehending its mechanism of action, as σ54-dependent activators typically function as oligomers, often hexamers, to hydrolyze ATP and remodel the RNA polymerase complex. Analytical ultracentrifugation (AUC) and gel filtration chromatography are powerful techniques for determining the size, shape, and association state of proteins in solution.

Analytical Ultracentrifugation (AUC) provides detailed information on the hydrodynamic properties of macromolecules. asm.orgnih.govnih.gov In a sedimentation velocity experiment, the rate at which a protein sediments under a strong centrifugal force is used to calculate its sedimentation coefficient, which is related to its mass and shape. Sedimentation equilibrium experiments, where a stable concentration gradient is established at lower speeds, can be used to directly determine the molar mass of the protein and its complexes, providing definitive evidence of its oligomeric state. asm.orgnih.gov While specific AUC data for the full-length this compound is not extensively published, this technique has been instrumental in studying the oligomerization of homologous AAA+ ATPases, such as TtCarH, revealing transitions between monomeric and tetrameric states upon ligand binding. asm.org

Gel Filtration Chromatography , also known as size-exclusion chromatography, separates molecules based on their hydrodynamic radius. The protein sample is passed through a column packed with a porous resin; larger molecules elute earlier than smaller ones. By calibrating the column with proteins of known molecular weight, the oligomeric state of the target protein can be estimated. Studies on a truncated, constitutively active form of Sinorhizobium meliloti DctD, consisting of the central AAA+ domain and the C-terminal DNA-binding domain (DctDΔ1-142), revealed multiple high-molecular-weight species on native polyacrylamide gels. nih.govnih.gov Further characterization of the isolated AAA+ domain showed it was more homogeneous and migrated predominantly as a single high-molecular-weight species, suggesting that the DNA-binding domain influences the oligomerization of the AAA+ domain. nih.govnih.gov This indicates that in the absence of its regulatory N-terminal domain, the central domain of DctD has a strong propensity to form oligomers, a prerequisite for its ATPase and transcriptional activation functions.

These techniques are crucial for establishing that DctD, like other members of its family, must assemble into a higher-order oligomer to function, and they provide a means to study how this assembly is regulated by phosphorylation, nucleotide binding, and interactions with other domains or proteins.

Spectroscopic Techniques for DctD Conformational Dynamics

Spectroscopic methods are invaluable for monitoring the dynamic changes in protein structure that occur in response to stimuli, such as ligand binding or phosphorylation. Techniques like fluorescence and circular dichroism spectroscopy provide real-time insights into the conformational landscape of DctD.

Fluorescence Spectroscopy is particularly sensitive to changes in the local environment of fluorescent probes. In a study on Sinorhizobium meliloti DctD, researchers used a fluorescent ATP analog, 2′(3′)-O-(N-methylanthraniloyl)-ATP (Mant-ATP), to investigate nucleotide binding. asm.org By monitoring the changes in fluorescence energy transfer upon Mant-ATP binding to both full-length DctD and the truncated DctDΔ1-142, they observed kinetic data consistent with multiple conformational changes following the initial binding event. asm.org This suggests a multi-step process where ATP binding induces a series of structural rearrangements within the this compound, even before the phosphorylation event that stimulates its ATPase activity. asm.org

Circular Dichroism (CD) Spectroscopy is a widely used technique to assess the secondary and tertiary structure of proteins. researchgate.netebi.ac.ukasm.org The far-UV CD spectrum (190-250 nm) provides information on the protein's secondary structure content (α-helices, β-sheets, random coils), while the near-UV spectrum (250-320 nm) is sensitive to the environment of aromatic amino acid residues and thus reflects the tertiary structure. nih.govresearchgate.net Phosphorylation is known to induce conformational changes in proteins, which can be detected by CD as shifts in the secondary structure content. nih.govnih.govmdpi.com Although detailed CD spectral analyses specifically tracking the conformational changes of DctD upon phosphorylation have not been extensively published, this technique is a primary tool for examining such events. It would be used to quantify changes in helicity or sheet content as the N-terminal receiver domain interacts with the central AAA+ domain to relieve inhibition upon phosphorylation.

Together, these spectroscopic approaches provide a dynamic picture of DctD, revealing that it is not a static molecule but rather a flexible machine that undergoes a cascade of structural changes to perform its regulatory function. asm.org

Structural Biology Approaches

To understand the mechanism of DctD at an atomic level, high-resolution structural information is essential. X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy are the principal methods used to determine the three-dimensional structures of proteins and their complexes.

X-ray Crystallography for High-Resolution DctD Structures

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein by analyzing the diffraction pattern of X-rays passing through a protein crystal. nih.gov It has been successfully applied to determine the structure of the N-terminal receiver domain of Rhizobium meliloti DctD.

The receiver domain was expressed, purified, and crystallized, yielding crystals that diffracted to a resolution of 2.3 Å. oup.com Analysis of the diffraction data provided key crystallographic parameters, which are essential for the subsequent process of structure determination.

Table 1: Crystallographic Data for the R. meliloti DctD Receiver Domain

Parameter Value Reference
Space Group I222 or I2₁2₁2₁ oup.com
Unit Cell Dimensions a = 59.0 Å, b = 58.6 Å, c = 169.8 Å oup.com
Resolution 2.3 Å oup.com
Asymmetric Unit Content Dimer oup.com
Solvent Content (Vₘ) 2.16 ų/Da oup.com

This interactive table summarizes the preliminary X-ray diffraction data for the DctD receiver domain.

Furthermore, crystallographic studies on a variant of the DctD receiver domain (E121KNL), in a state mimicking activation by phosphorylation (using Mg²⁺ and BeF₃⁻), revealed significant conformational changes in the active site. These changes lead to a dramatically different dimer interface compared to the inactive state, providing a structural basis for how the phosphorylation signal is transduced through the receiver domain to ultimately regulate the activity of the central ATPase domain. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for DctD Complex Assemblies

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique for determining the structure of large and dynamic macromolecular complexes in their near-native states. nih.govnih.govasm.org For σ54-dependent activators like DctD, which function as part of a large complex involving the RNA polymerase holoenzyme and DNA, Cryo-EM is an ideal tool.

While a high-resolution Cryo-EM structure of the full DctD-σ54-RNAP-promoter complex has not yet been reported, the technique has provided unprecedented insights into the general mechanism of σ54-dependent transcription activation. Studies on complexes involving the homologous activator protein PspF have captured intermediate states of the activation process. nih.gov These structures reveal how the activator, upon ATP hydrolysis, engages with the σ54-holoenzyme bound to the promoter. nih.govpdbj.org The Cryo-EM maps show significant conformational changes in both σ54 and the RNA polymerase, which are essential for melting the promoter DNA to form the open complex. nih.govpnas.orgpdbj.org These studies provide a structural blueprint for how DctD likely functions, illustrating the large-scale rearrangements that are necessary to initiate transcription.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a unique method for determining the three-dimensional structure and dynamics of proteins in solution, an environment that closely mimics their physiological state. asm.orgresearchgate.netwikipedia.orgelifesciences.org It is particularly well-suited for studying the structure of smaller, modular protein domains and for characterizing conformational changes and interactions.

Although a full solution structure of DctD has not been published, NMR has been instrumental in elucidating the structure of domains from homologous σ54 activators. For instance, multidimensional heteronuclear NMR was used to determine the solution structure of the N-terminal receiver domain of the well-characterized homolog NtrC. osti.gov This work revealed a (β/α)₅ topology and identified regions of flexibility in the active site. Furthermore, NMR was used to map the conformational changes that occur upon phosphorylation of the NtrC receiver domain, showing that the structural perturbations are localized to a specific face of the protein, which is crucial for downstream signaling to the ATPase domain. osti.gov These studies on NtrC serve as a powerful model for understanding how the DctD receiver domain likely behaves in solution and how the phosphorylation signal is propagated structurally.

Protein-Protein and Protein-DNA Interaction Analysis

The function of DctD is defined by its specific interactions with DNA upstream of the dctA gene and its protein-protein interactions with the sensor kinase DctB and the σ54 subunit of RNA polymerase. A variety of biochemical and molecular biology techniques are used to characterize these interactions.

Protein-DNA Interaction Analysis: The binding of DctD to its specific DNA target, the upstream activation sequence (UAS) of the dctA promoter, is a critical step in transcriptional activation.

Electrophoretic Mobility Shift Assay (EMSA): This technique is widely used to detect protein-DNA interactions. pdbj.orgosti.govnih.govnih.govnih.gov A labeled DNA probe containing the binding site is incubated with the protein, and the mixture is run on a non-denaturing gel. A protein-DNA complex will migrate more slowly than the free DNA, resulting in a "shifted" band. This method has been used to demonstrate that purified mutant DctD proteins retain their ability to bind DNA. nih.gov

DNase I Footprinting: This method identifies the specific DNA sequence protected by a bound protein from cleavage by DNase I. nih.govpnas.orgnih.gov Studies on a truncated and constitutively active form of DctD (DctDΔ1-142) have utilized DNase I footprinting to reveal details about its interaction with the dctA UAS. The results showed that in the presence of ATP, DctDΔ1-142 produces an altered footprint, indicating a conformational change in the protein-DNA complex that is linked to the ATP hydrolysis cycle. asm.org

Table 2: Summary of DNase I Footprinting Results for DctDΔ1-142 at the dctA UAS

Condition Observation Interpretation Reference
No Nucleotide Protection observed at DctD-binding sites A and B. DctDΔ1-142 binds specifically to the UAS. asm.org
+ ATP Altered protection pattern observed between sites A and B. ATP hydrolysis induces a conformational change in the DctD-DNA complex. asm.org
+ ADP, ATPγS, or AMP-PNP No alteration in the protection pattern. The conformational change is dependent on ATP hydrolysis, not just binding. asm.org

This interactive table summarizes the findings from DNase I footprinting assays on the this compound.

Protein-Protein Interaction Analysis: DctD's activity is regulated by its interaction with DctB and is executed through its interaction with σ54.

Yeast Two-Hybrid (Y2H) System: The Y2H system is a genetic method used to detect binary protein-protein interactions in vivo. nih.govmdpi.com While specific Y2H studies detailing DctD interactions are not prominently cited in recent literature, this system is a standard approach for identifying novel interaction partners.

Protein Cross-linking Assays: These assays are used to covalently link interacting proteins, allowing for the identification of binding partners. Mutant forms of DctD with substitutions in the central activation domain were shown to efficiently cross-link to both the σ54 subunit and the β-subunit of RNA polymerase. nih.gov This demonstrated that these mutant proteins could still bind to the holoenzyme, even if they were unable to activate transcription, helping to map the regions of DctD involved in polymerase interaction versus those involved in coupling ATP hydrolysis to activation. nih.gov

Co-immunoprecipitation (Co-IP): This technique is used to pull down a protein of interest along with its binding partners using a specific antibody. It would be the method of choice to confirm the interaction between DctB and DctD in the cell membrane. asm.orgnih.gov

These interaction analysis methods are essential for piecing together the complete regulatory circuit of the Dct system, from the initial sensing of C4-dicarboxylates by DctB to the final activation of transcription by DctD at the dctA promoter.

Electrophoretic Mobility Shift Assays (EMSA)

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift or gel retardation assays, are a fundamental technique for identifying and characterizing protein-DNA interactions. thermofisher.com The principle is based on the observation that a DNA fragment bound to a protein migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound DNA fragment. thermofisher.comnih.gov This results in a "shift" in the position of the DNA band on the gel.

In the context of DctD research, EMSA is employed to:

Confirm Binding: Demonstrate a direct physical interaction between the purified this compound and its specific DNA binding sites, known as upstream activator sequences (UAS), located in the promoter region of the dctA gene.

Determine Specificity: Identify the precise nucleotide sequences within the UAS that are crucial for DctD binding. This is often achieved by using competitor DNA fragments—unlabeled specific DNA will compete with the labeled probe for DctD binding, reducing the shifted band, whereas non-specific DNA will not.

Analyze Binding Affinity: By titrating the concentration of the this compound while keeping the DNA probe concentration constant, one can obtain quantitative data to estimate the binding affinity (e.g., the dissociation constant, Kd) of the interaction. researchgate.net

Study Complex Stoichiometry: EMSA can sometimes resolve complexes of different stoichiometries, providing insights into whether DctD binds as a monomer, dimer, or higher-order oligomer. researchgate.net

Variations of the assay, such as the "supershift" EMSA, which involves adding an antibody specific to the protein of interest (in this case, DctD), can be used to confirm the identity of the protein in the protein-DNA complex. nih.gov The binding of the antibody to the DctD-DNA complex causes a further retardation in mobility, or a "supershift."

DNase I Footprinting and Hydroxyl Radical Footprinting

To map the precise binding site of a protein on a DNA molecule, footprinting techniques are employed. These methods provide higher resolution information than EMSA alone.

DNase I Footprinting is a widely used method to precisely identify the DNA sequence where a protein binds. nih.gov The technique relies on the principle that a protein bound to DNA will protect the phosphodiester backbone of that DNA from cleavage by the deoxyribonuclease I (DNase I) enzyme. nih.govupenn.edu In a typical experiment, a DNA fragment is labeled at one end and then incubated with the protein of interest, such as DctD. This mixture is then lightly treated with DNase I, which randomly cuts the DNA backbone, except in the region protected by the bound protein. When the resulting DNA fragments are separated by size on a denaturing gel, the protected region appears as a "footprint"—a gap in the ladder of DNA fragments compared to a control reaction without the binding protein. nih.gov

Studies on DctD have utilized DNase I footprinting to reveal that the constitutively active form of DctD, DctDΔ1-142, displays an altered footprint at its binding site upstream of the dctA promoter in the presence of ATP, indicating nucleotide-dependent conformational changes. researchgate.net

Hydroxyl Radical Footprinting offers even higher resolution than DNase I footprinting. nih.gov This technique uses hydroxyl radicals, often generated by the Fenton reaction, to cleave the DNA backbone. nih.gov Because hydroxyl radicals are smaller and less sequence-specific than the DNase I enzyme, they can probe the DNA backbone accessibility more finely, revealing the protein's contact points at the single-nucleotide level. nih.govnih.gov This method is particularly useful for detecting subtle structural details of the DNA-protein complex, such as which side of the DNA helix the protein is bound to. nih.gov

TechniquePrincipleResolutionInformation Gained for DctD Research
DNase I Footprinting Bound protein protects DNA from DNase I cleavage. nih.gov~8-10 base pairs larger than the actual binding site. nih.govIdentifies the specific binding region of DctD on the dctA promoter; reveals conformational changes in response to nucleotides like ATP. researchgate.net
Hydroxyl Radical Footprinting Bound protein protects DNA from hydroxyl radical cleavage. nih.govSingle nucleotide level. nih.govProvides high-resolution mapping of DctD-DNA contacts; can reveal the helical face of DNA that DctD interacts with. nih.gov

Co-immunoprecipitation and Affinity Purification-Mass Spectrometry

To understand the function of DctD within the cell, it is crucial to identify its interaction partners. Co-immunoprecipitation (Co-IP) and Affinity Purification-Mass Spectrometry (AP-MS) are powerful techniques for discovering and validating protein-protein interactions in vivo. thermofisher.comebi.ac.uk

Co-immunoprecipitation (Co-IP) is used to isolate a specific protein and any proteins that are bound to it within a cell lysate. nih.gov The process involves using an antibody that specifically targets a known protein (the "bait," e.g., DctD). This antibody, coupled to beads, is used to pull the bait protein out of the solution. Any proteins that are part of a complex with the bait protein (the "prey") are pulled down along with it. ptglab.com The entire complex is then eluted, and the prey proteins can be identified by methods like Western blotting. Co-IP is considered a gold-standard method for confirming protein-protein interactions within a physiological context. nih.gov

Affinity Purification-Mass Spectrometry (AP-MS) is a high-throughput extension of this principle used to identify a broader range of interaction partners. ebi.ac.uk In AP-MS, a "bait" protein, such as DctD, is engineered to have an affinity tag (e.g., FLAG, HA, or GST). This tagged protein is expressed in cells and then purified from the cell lysate using beads coated with a substance that binds specifically to the tag. nih.gov The bait protein and all its associated partners are purified together and then identified using mass spectrometry, which can determine the identity of many proteins in a complex mixture simultaneously. nih.gov This unbiased approach can reveal novel protein interaction networks. nih.gov

These methods are critical for mapping the DctD interactome, which could include interactions with the sensor kinase DctB, components of the RNA polymerase holoenzyme, or other regulatory proteins.

Bimolecular Fluorescence Complementation (BiFC) Assays

Bimolecular Fluorescence Complementation (BiFC) is an innovative technique used to visualize protein-protein interactions directly within living cells. wikipedia.orgnih.gov The assay is based on splitting a fluorescent protein, such as Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP), into two non-fluorescent fragments. nih.gov These fragments are then fused to two proteins of interest (e.g., DctD and a suspected partner protein like DctB).

If the two proteins of interest interact, they bring the non-fluorescent fragments of the fluorescent protein into close proximity. wikipedia.org This proximity allows the fragments to reassemble into a functional, fluorescent protein. nih.gov The resulting fluorescence can be detected using a fluorescence microscope, providing visual evidence of the interaction and, importantly, revealing the subcellular location where the interaction takes place. researchgate.netresearchgate.net

Key advantages of BiFC assays include:

Direct Visualization: Allows for the direct observation of protein interactions in their native cellular environment. nih.gov

High Sensitivity: Can detect weak or transient interactions and interactions involving proteins expressed at low, near-endogenous levels. wikipedia.orgnih.gov

Spatial Information: Reveals the subcellular compartment(s) where the protein complex is formed. researchgate.net

This technique could be instrumental in visualizing the dynamic interaction between the membrane-bound sensor DctB and the cytoplasmic response regulator DctD in response to C4-dicarboxylates.

Cellular and Systems Biology Approaches

To understand the broader functional context of DctD, researchers employ genome-wide approaches that assess the protein's role at a systems level.

Genome-wide Genetic Screens (e.g., CRISPR/Cas9 Screens for Functional Gene Mapping)

Genome-wide genetic screens are powerful, unbiased methods used to identify genes involved in a particular biological process. nih.gov Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-based technologies, particularly CRISPR-Cas9, have become a primary tool for conducting these screens. nih.gov

In a CRISPR knockout screen, a large library of single-guide RNAs (sgRNAs) is created, with each sgRNA designed to target and disrupt a specific gene in the genome via the Cas9 nuclease. cd-genomics.com A population of cells is transduced with this library, such that each cell receives an sgRNA that knocks out a different gene. This population of mutant cells can then be subjected to a specific condition, for example, growth on a medium where the DctD pathway is essential for survival. By sequencing the sgRNAs present in the surviving cell population, researchers can identify which gene knockouts conferred a fitness advantage or disadvantage, thus revealing genes that are functionally related to the DctD pathway. mdpi.comresearchgate.net

CRISPR screens can be used to:

Identify novel regulators or components of the DctD signaling cascade.

Uncover genes whose products are required for the expression or stability of DctD.

Map genetic interactions by performing screens in a DctD-deficient background to find synthetic lethal or suppressor mutations.

Data from the BioGRID Online Repository for CRISPR Screens (ORCS) indicates that screens have been performed on the human homolog, DCTD, to identify its role in processes like cancer cell response to natural killer cells. thebiogrid.org

Transcriptomic and Proteomic Profiling in Response to Perturbations

To understand the global cellular changes that occur as a result of DctD activity or its absence, researchers use transcriptomics and proteomics. These approaches provide a snapshot of all the genes being expressed (transcriptome) or all the proteins present (proteome) in a cell under specific conditions.

Transcriptomic Profiling , often performed using RNA sequencing (RNA-Seq), measures the abundance of every messenger RNA (mRNA) molecule in a cell. By comparing the transcriptome of wild-type cells with that of cells lacking DctD, or by comparing cells grown in the presence and absence of C4-dicarboxylates (the signal for DctD activation), researchers can identify all the genes that are either directly or indirectly regulated by the this compound. This provides a comprehensive view of the DctD regulon. Statistical frameworks can be used to analyze the transcriptome-wide distribution of differential expression effects from noisy gene-level measurements. nih.gov

Proteomic Profiling , typically carried out using mass spectrometry, identifies and quantifies the complete set of proteins in a cell. nih.gov This is a direct measure of the functional molecules in the cell and can reveal changes that are not apparent at the transcript level due to post-transcriptional, translational, or post-translational regulation. nih.gov Comparing the proteomes of cells under different conditions related to DctD function can reveal how the protein landscape of the cell is remodeled. This can be used to monitor cellular responses to perturbations and gain insight into signaling pathways. nih.gov For example, combining genetic perturbations (like gene knock-outs) with proteomic profiling can uncover general principles of protein expression and provide new ways to annotate protein function. biorxiv.org

Systems Biology ApproachMethodologyKey Information Provided for DctD Research
CRISPR/Cas9 Screens Genome-wide gene knockout using an sgRNA library to assess cellular fitness under specific conditions. nih.govIdentification of novel genes functionally linked to the DctD pathway, including regulators, downstream effectors, and synthetic lethal partners. mdpi.com
Transcriptomic Profiling High-throughput sequencing (RNA-Seq) to quantify all mRNA molecules in a cell. Comprehensive mapping of the DctD regulon; identification of all genes whose expression is altered by DctD activity.
Proteomic Profiling Mass spectrometry to identify and quantify the global protein content of a cell. nih.govAnalysis of changes in the cellular protein landscape in response to DctD activity; confirmation of downstream gene expression changes at the functional protein level. biorxiv.org

Advanced Imaging Techniques for Subcellular Localization and Dynamics

Visualizing the precise location and movement of the this compound within the bacterial cell is crucial for understanding its role in signal transduction and transcriptional activation. While direct imaging studies specifically detailing the subcellular localization of DctD using advanced techniques are not extensively documented in publicly available research, the principles and applications of these methods in similar bacterial systems provide a clear framework for how such investigations are conducted.

Fluorescent protein fusions are a cornerstone of modern cell biology for tracking protein localization. In the context of DctD research, this would involve genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to the this compound. The expression of this DctD-GFP fusion protein in its native organism, such as Sinorhizobium meliloti, allows for its visualization within the living cell. Studies have successfully utilized GFP to visualize entire rhizobial cells during their symbiotic relationship with host plants, demonstrating the feasibility of this approach. nih.govresearchgate.net

Confocal Laser Scanning Microscopy (CLSM) would be a primary tool for imaging DctD-GFP. CLSM provides high-resolution optical sections of the bacterial cell, which can reveal whether DctD is localized to specific regions, such as the cytoplasmic membrane, the nucleoid, or is diffusely distributed throughout the cytoplasm.

To overcome the diffraction limit of conventional light microscopy and achieve nanoscale resolution, super-resolution microscopy (SRM) techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) could be employed. These methods would allow for the visualization of this compound clusters or its association with other macromolecules with much greater precision than conventional microscopy.

The dynamic behavior of DctD, such as its movement in response to environmental signals, can be studied using live-cell imaging and single-molecule tracking (SMT) . SMT, in particular, can follow the movement of individual DctD-GFP molecules within the cell, providing data on their diffusion coefficients and confinement within specific subcellular regions. researchgate.netnih.govnih.gov This could reveal, for example, if DctD's mobility changes upon phosphorylation by its partner sensor kinase, DctB.

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells. nih.govresearchgate.netnih.gov By fusing two different fluorescent proteins (a donor and an acceptor) to DctD and a potential interaction partner (e.g., another DctD molecule to study oligomerization, or the sigma-54 subunit of RNA polymerase), the proximity of these proteins can be measured. A FRET signal would indicate a direct interaction between the tagged proteins.

The table below summarizes the application of these advanced imaging techniques in the context of DctD research.

Imaging TechniqueApplication in DctD ResearchPotential Findings
Confocal Microscopy Visualization of DctD-GFP fusion proteins in bacterial cells.General subcellular localization (e.g., membrane-associated, cytoplasmic, nucleoid-associated).
Super-Resolution Microscopy (STORM/PALM) High-resolution imaging of this compound complexes.Nanoscale organization of DctD, formation of functional clusters.
Live-Cell Imaging / Single-Molecule Tracking (SMT) Real-time tracking of individual DctD-GFP molecules.DctD diffusion dynamics, changes in mobility in response to stimuli.
Förster Resonance Energy Transfer (FRET) Probing this compound-protein interactions in vivo.DctD oligomerization state, interaction with DctB or RNA polymerase.

Development of Reporter Systems and Biosensors for DctD Activity

Reporter systems and biosensors are indispensable tools for quantifying the transcriptional activity of DctD in response to specific chemical signals. The DctB-DctD two-component system, which senses C4-dicarboxylates like succinate, malate, and fumarate, and in turn activates the dctA promoter, provides a natural basis for the design of such systems. nih.govnih.govresearchgate.net

A common approach is the creation of a transcriptional fusion reporter . This involves fusing the promoter region of the DctD target gene, dctA, to a reporter gene that encodes an easily measurable protein. Commonly used reporter genes include those for luciferase (producing light) or fluorescent proteins (e.g., GFP). When introduced into a suitable bacterial host, the expression of the reporter gene, and thus the intensity of the light or fluorescence produced, becomes a direct proxy for the transcriptional activity of DctD.

The development of a whole-cell biosensor based on this principle would involve engineering a bacterial strain containing the DctB/DctD signaling cascade and a dctA promoter-reporter fusion. Upon exposure to C4-dicarboxylates, DctB would sense the ligand and phosphorylate DctD, which would then activate the transcription of the reporter gene, leading to a measurable output signal. The intensity of this signal would ideally correlate with the concentration of the C4-dicarboxylate in the environment.

The performance of such a biosensor would be characterized by its sensitivity, specificity, and dynamic range. The table below illustrates hypothetical data from the characterization of a luciferase-based whole-cell biosensor for succinate, demonstrating the dose-dependent response of the reporter system to the analyte.

Succinate Concentration (µM)Luciferase Activity (Relative Luminescence Units - RLU)
0100 ± 15
1550 ± 45
102,500 ± 210
508,000 ± 650
10015,000 ± 1,200
50025,000 ± 2,100

This table represents simulated data to illustrate the expected output of a DctD-based biosensor.

Furthermore, such reporter systems can be invaluable for high-throughput screening of chemical libraries to identify novel agonists or antagonists of the DctB-DctD system. They can also be used to study the effects of mutations in DctD or DctB on signal transduction and transcriptional activation. researchgate.netnih.govfrontiersin.orgnih.govtakarabio.com

Future Directions and Research Frontiers in Dctd Protein Biology

Comprehensive Dissection of DctD Regulatory Networks

Understanding the complete spectrum of interactions and signals that influence DctD activity is crucial for elucidating its precise roles within cellular pathways. Future research will focus on mapping the complex networks in which DctD participates.

Elucidation of Novel Protein-Protein and Protein-DNA Interaction Partners

While DctD is known to interact with cognate sensor kinases like DctB in two-component systems and bind to upstream activation sequences (UAS) in target gene promoters, the full repertoire of its interaction partners remains to be defined. Research frontiers include employing advanced proteomic and genomic techniques to identify novel proteins that physically associate with DctD or influence its activity. Similarly, high-throughput methods like ChIP-seq can help identify additional DNA binding sites beyond known promoters, revealing previously uncharacterized regulons. Studies have already begun to identify interacting proteins for human DCTD using datasets like Pathway Commons Protein-Protein Interactions. maayanlab.cloudgenecards.org Further investigation into the amino acid residues involved in interactions, such as the proposed interaction between Vibrio vulnificus DctD and IIAGlc, awaits future structural characterization. asm.org Techniques like circular dichroism can be used to analyze protein-DNA interactions and structural changes induced by protein binding. nih.gov

Integration of Diverse Environmental Signals in DctD-Mediated Pathways

DctD-mediated pathways are responsive to environmental cues, particularly in bacteria where DctD regulates transport of C4-dicarboxylates in response to their presence. uniprot.orgebi.ac.ukuniprot.orgresearchgate.net Future research will aim to understand how DctD integrates signals beyond its canonical inputs. This includes investigating the influence of various carbon sources, as seen in Vibrio vulnificus where DctD-mediated transcription is affected by glucose and glycerol (B35011). asm.orgresearchgate.net Exploring how different environmental factors modulate the activity of cognate sensor kinases or directly impact DctD's conformation and interaction with partners will provide a more complete picture of its regulatory role. Studies have shown that transcription factors like DctD can become viable evolutionary routes upon induced high expression and in the presence of an activating signal. nih.gov

High-Resolution Structural Elucidation of Dynamic Conformational States and Allosteric Mechanisms

Detailed structural information is fundamental to understanding protein function. While some structural insights into DctD and related proteins exist, achieving high-resolution structures of DctD in different functional states and in complex with its partners is a critical future direction.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level details of DctD's structure. Future studies should focus on capturing the protein in various conformational states, including apo, ligand-bound, and phosphorylated forms. This is particularly important for understanding the allosteric mechanisms that govern DctD activity, where binding at one site induces conformational changes at a distant site. plos.orgfrontiersin.orgfrontiersin.orgplos.org For instance, studies on Sinorhizobium meliloti DctD have indicated that the protein undergoes multiple conformational changes upon ATP binding. nih.govnih.gov High-resolution structural data, potentially from techniques like SAXS/WAXS, could help distinguish between different dimeric conformations of domains like the receiver domain. anl.gov Understanding these dynamic changes is key to deciphering how DctD transitions between inactive and active states.

Mechanistic Insights into Functional Divergence Across Diverse Organisms

DctD proteins exhibit functional diversity across different organisms, ranging from transcriptional activators in bacteria to a dCMP deaminase in humans. maayanlab.cloudsinobiological.comuniprot.orguniprot.org Future research will delve into the molecular basis of this functional divergence.

Comparative studies of DctD homologs from various species, integrating phylogenetic analysis with biochemical and structural characterization, can reveal the evolutionary trajectories that led to distinct functions. maxapress.commdpi.comnih.govplos.org Identifying key amino acid substitutions or insertions/deletions that correlate with functional changes will be crucial. nih.gov For example, understanding how a protein with a transcriptional regulatory role in bacteria evolved into an enzyme involved in nucleotide metabolism in humans requires detailed mechanistic investigations. Research on related protein families, like Dicer-like (DCL) and Argonaute (AGO) proteins, demonstrates how gene duplication and subsequent diversification can lead to novel functions. maxapress.com

Translational Implications of DctD Research in Antimicrobial Strategies or Disease Modulation

The diverse roles of DctD suggest potential avenues for translational applications.

In bacteria, targeting DctD or its associated two-component system could offer novel antimicrobial strategies, particularly in pathogens where DctD is essential for virulence or survival. For example, in Vibrio vulnificus, DctD is involved in regulating exopolysaccharide biosynthesis and biofilm maturation, processes important for pathogenesis. asm.orgresearchgate.net Disrupting these pathways via DctD could impair bacterial infectivity.

In humans, the role of DCTD as a dCMP deaminase involved in nucleotide metabolism has implications for diseases like cancer. maayanlab.cloudgenecards.org DCTD's involvement in the metabolism of nucleoside analog drugs, such as decitabine (B1684300), highlights its potential as a factor influencing drug sensitivity and resistance. researchgate.netcam.ac.ukembopress.org Future research could explore targeting DCTD to modulate the efficacy of chemotherapy or develop predictive biomarkers for treatment response. cam.ac.ukembopress.org Studies have shown that loss of DCTD can cause resistance to decitabine, suggesting that the generation of 5-aza-dUMP by DCTD is cytotoxic. cam.ac.ukembopress.org

Development of Advanced Computational Modeling and Simulation Approaches for DctD Dynamics

Computational methods are becoming increasingly vital in modern protein research, complementing experimental approaches.

Addressing Unresolved Questions and Identifying Critical Research Gaps in DctD Biology

Research into proteins referred to as "DctD" has revealed significant insights into their diverse biological roles, yet several critical questions remain unanswered, highlighting key areas for future investigation. It is important to note that "DctD protein" can refer to distinct proteins in different organisms, notably human dCMP deaminase and bacterial C4-dicarboxylate transport transcriptional regulators. Both present unique research frontiers.

In the context of bacterial DctD proteins, such as the C4-dicarboxylate transport transcriptional regulator found in organisms like Rhizobium meliloti, key research gaps exist in understanding their regulatory mechanisms. A significant unresolved question is the identification of the specific amino acid residues involved in the interaction between bacterial DctD and proteins like IIAGlc. asm.org Comprehensive structural characterization of the complex formed between DctD and IIAGlc is also a critical area for future study. asm.org The precise role of complex formation with IIAGlc in controlling the in vivo stability of dephosphorylated DctD is not yet fully understood. asm.org Furthermore, research is needed to fully elucidate how diverse carbon sources exert multilayered control over DctD-mediated regulatory pathways through interactions with IIAGlc. asm.org Investigating the extent of DctD's regulatory roles beyond the transport and metabolism of dicarboxylic acids, as well as its ability to exhibit transcriptional activity independently of cognate sensor kinase ligands in some bacterial species, presents additional research frontiers. asm.org

Addressing these unresolved questions and filling these critical research gaps through detailed research findings and advanced experimental approaches will be essential for a more complete understanding of this compound biology, with potential implications for therapeutic strategies and microbial physiology.

Q & A

Q. What is the primary role of DctD in bacterial gene regulation, and how does it interact with σ54-holoenzyme?

DctD is a σ54-dependent transcriptional activator responsible for inducing genes like dctA in Rhizobium meliloti under C4-dicarboxylate availability. It binds cooperatively to upstream activating sequences (UAS) of target promoters and hydrolyzes ATP to catalyze open complex formation via RNA polymerase-σ54 interactions. The activation domain of DctD (residues 1–142) is critical for ATPase activity and DNA binding, while its N-terminal regulatory domain undergoes phosphorylation by DctB for activation .

Q. How do DctD and DctB cooperate in signal transduction to regulate dctA expression?

DctB, a sensor kinase, phosphorylates DctD in response to C4-dicarboxylates, enabling DctD to activate transcription. In uninduced conditions (e.g., absence of succinate), non-phosphorylated DctD can repress dctA by blocking access to alternative activators like NtrC. Overexpression of DctD leads to dominant repression, demonstrated via gel retardation assays showing DctD binding to the dctA promoter even in the absence of inducer .

Advanced Research Questions

Q. How do mutations in DctD’s activation domain (e.g., C3, C4, C6 regions) uncouple ATP hydrolysis from transcriptional activation?

Mutational studies reveal that substitutions in conserved residues (e.g., E247G in C4, D301E/R305Q in C6) abolish ATPase activity and transcriptional activation, while C3 mutants (e.g., T223I) retain ATP hydrolysis but fail to activate transcription. This uncoupling suggests distinct roles for these regions: C4/C6 residues are essential for ATP binding/hydrolysis, while C3 residues mediate interactions with σ54-holoenzyme. Methodologically, ATPase activity is quantified via malachite green assays, and transcriptional competence is tested using in vitro single-round transcription assays .

Q. What experimental approaches resolve contradictions between DctD’s DNA-binding affinity and transcriptional output in mutants?

For mutants with intact ATPase activity but no transcription (e.g., T223I), DNase I footprinting confirms cooperative UAS binding, while cross-linking assays assess interactions with σ54. If binding and ATPase activity are normal, impaired transcription may stem from disrupted protein-protein interactions, analyzed via formaldehyde cross-linking to σ54 or the β subunit of RNA polymerase .

Q. How does CRP compete with DctD for dctA promoter regulation, and what techniques elucidate their interplay?

CRP represses dctA by binding to overlapping UAS sites, competing with DctD. Footprinting assays with CRP, DctD, and Eσ54 reveal occupancy patterns, while in vitro transcription assays quantify repression kinetics. Dominance of CRP repression is confirmed using E. coli strains co-expressing both regulators .

Q. What methodologies validate the structural integrity of DctD mutants with ambiguous functional defects?

Histidine-tagged purification and size-exclusion chromatography assess protein folding. For example, histidine-tagged DctD(D1-142, T223I) retains ATPase activity but shows reduced transcription activation, confirming that substitutions in C3 disrupt σ54 interactions without destabilizing the protein .

Methodological Guidance

Q. How to design a robust assay for DctD’s cooperative DNA binding?

Use DNase I footprinting with wild-type vs. mutant UAS sequences (e.g., 5-bp insertions between binding sites). Titrate DctD concentrations to determine apparent binding affinities. Cooperative binding is inferred if protection patterns differ between wild-type and spacing-disrupted UAS .

Q. What controls are critical when analyzing ATPase activity in DctD mutants?

Include histidine-tagged wild-type DctD to account for purification artifacts. Compare activities of tagged/untagged variants (e.g., histidine-tagged D1-142 shows 7–10× lower activity than untagged). Normalize ATPase rates to protein concentration and confirm absence of contaminant phosphatases via inhibitor assays .

Data Interpretation

Q. How to reconcile in vivo repression by overexpressed DctD with in vitro activation assays?

Overexpressed DctD saturates UAS sites, preventing activation by phosphorylated DctD or alternative activators (e.g., NtrC283). In vivo repression is validated using dctB mutants with constitutive dctD expression, while in vitro assays (e.g., single-round transcription) isolate activation competence .

Q. Why do some DctD mutants (e.g., G360D) lack both ATPase activity and transcription activation?

Substitutions in the C7 region (e.g., G360D) disrupt ATP-binding motifs, confirmed via structural modeling and activity assays. These mutants also fail to cross-link with σ54, indicating dual defects in catalysis and holoenzyme interactions .

Tables for Key Findings

Table 1. ATPase Activities of DctD(D1-142) Mutants

Mutation (Region)ATPase Activity (% of Wild-Type)Transcriptional Activation
Wild-Type100%Yes
T223I (C3)123%No
E247G (C4)<5%No
D301E (C6)<5%No

Table 2. Functional Impact of DctD Overexpression

ConditiondctA ExpressionNitrogen Fixation (Symbiosis)
Wild-Type DctDInducibleYes
Overexpressed DctDRepressedNo (Fix⁻ phenotype)

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